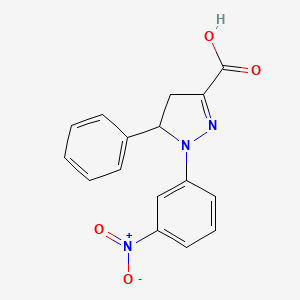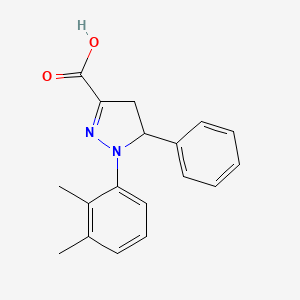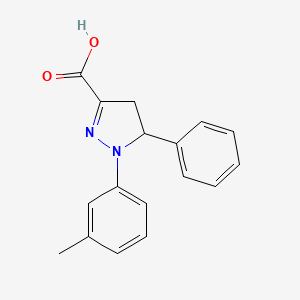
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (MPCA) is an organic compound that has been widely studied for its scientific research applications and its potential for laboratory experiments. MPCA is a pyrazole derivative with a unique structure that can be used for a variety of purposes, including drug design, medical research, and chemical synthesis.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been widely studied for its potential scientific research applications. It has been used as a ligand for the binding of metal ions, as a molecular probe for the study of enzyme systems, and as a reagent for the synthesis of other compounds. 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been used for the synthesis of polymers and materials for use in drug delivery systems. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used for the synthesis of polymers and materials for use in tissue engineering, as well as for the synthesis of polymers and materials for use in drug delivery systems.
Mécanisme D'action
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is known to interact with a variety of molecules, including proteins, enzymes, and metal ions. The exact mechanism of action of 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is still not fully understood, but it is believed to bind to enzymes and proteins to form complexes that can alter their activity. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can bind to metal ions and form complexes that can affect their solubility and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have been studied in several animal models. In mice, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce inflammation and promote wound healing. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In rats, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce the accumulation of fat in the liver, as well as to reduce the levels of cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for laboratory experiments. It is relatively stable, and its synthesis can be easily controlled. Additionally, it can be used for a variety of purposes, including drug design, medical research, and chemical synthesis. However, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid also has several limitations for laboratory experiments. It is not soluble in water, and it is not readily available in large quantities. Additionally, its synthesis can be difficult to control, and it can be difficult to obtain consistent results.
Orientations Futures
There are several potential future directions for 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. It could be used as a ligand in the study of metal ion binding, as a reagent for the synthesis of other compounds, and as a molecular probe for the study of enzyme systems. Additionally, it could be used for the synthesis of polymers and materials for use in tissue engineering, drug delivery systems, and other medical applications. Finally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be used for the development of new drugs and drug delivery systems.
Méthodes De Synthèse
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and oxidation reactions. The most common synthesis method involves the condensation of 3-methylphenylacetic acid and phenylhydrazine to form 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This reaction can be catalyzed by either an acid or a base, and the reaction rate can be increased by the addition of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is typically high and can be further increased by the addition of a solvent such as methanol or ethanol.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-5-9-14(10-12)19-16(11-15(18-19)17(20)21)13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXIMMLOTVZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)
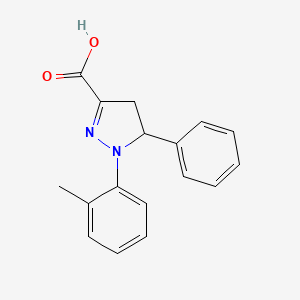

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

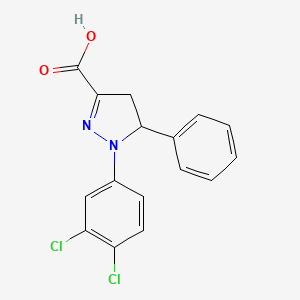
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
